molecular formula C9H6ClN3O2 B10905906 1-(2-chloro-6-nitrophenyl)-1H-imidazole

1-(2-chloro-6-nitrophenyl)-1H-imidazole

Cat. No.: B10905906
M. Wt: 223.61 g/mol
InChI Key: DNNPDLCUXNJETR-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-nitrophenyl)-1H-imidazole is a chemical compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to an imidazole ring

Preparation Methods

The synthesis of 1-(2-chloro-6-nitrophenyl)-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-nitroaniline as the primary starting material.

    Reaction with Imidazole: The 2-chloro-6-nitroaniline undergoes a nucleophilic substitution reaction with imidazole in the presence of a suitable base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

1-(2-Chloro-6-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The imidazole ring can undergo oxidation reactions, leading to the formation of imidazole N-oxides.

    Common Reagents and Conditions: Typical reagents include hydrogen gas, palladium catalysts, amines, thiols, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chloro-6-nitrophenyl)-1H-imidazole has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It finds applications in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

    Effects: The specific effects depend on the nature of the molecular targets and the context in which the compound is used.

Comparison with Similar Compounds

1-(2-Chloro-6-nitrophenyl)-1H-imidazole can be compared with other similar compounds:

    Similar Compounds: Examples include 1-(2-chloro-4-nitrophenyl)-1H-imidazole and 1-(2-chloro-6-nitrophenyl)piperazine.

    Uniqueness: The presence of both chloro and nitro groups on the phenyl ring, along with the imidazole moiety, imparts unique chemical and biological properties to this compound.

    Comparison: Compared to its analogs, this compound may exhibit different reactivity and biological activity due to the specific positioning of the substituents.

Properties

Molecular Formula

C9H6ClN3O2

Molecular Weight

223.61 g/mol

IUPAC Name

1-(2-chloro-6-nitrophenyl)imidazole

InChI

InChI=1S/C9H6ClN3O2/c10-7-2-1-3-8(13(14)15)9(7)12-5-4-11-6-12/h1-6H

InChI Key

DNNPDLCUXNJETR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C=CN=C2)[N+](=O)[O-]

Origin of Product

United States

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